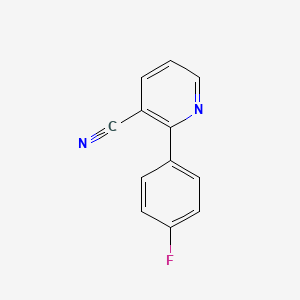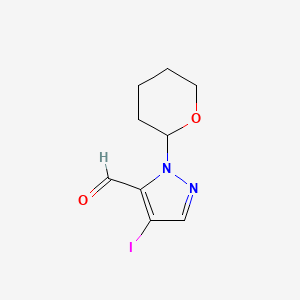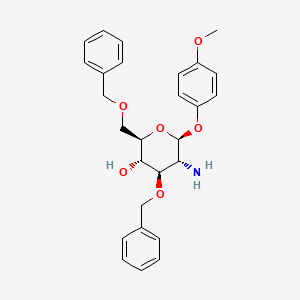
2-(4-Fluorophenyl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)pyridine-3-carbonitrile (2-(4-FPPC)) is an aromatic heterocyclic compound that has been widely studied in scientific research due to its interesting properties and potential applications. This compound is a member of the pyridine family and has been used in a variety of laboratory experiments, ranging from organic synthesis to medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
2-(4-Fluorophenyl)pyridine-3-carbonitrile serves as a core structure for synthesizing various derivatives with potential applications in medicinal chemistry and materials science. For instance, derivatives of this compound have been explored for their potential as inhibitors of specific enzymes, such as Nicotinamidephosphoribosyltransferase (NAMPT), which plays a role in sensitivity to apoptosis in certain cell types. Crystal structure analysis, Hirshfeld surface analysis, and molecular docking studies have been employed to understand the interactions and conformations of these derivatives at the molecular level, providing insights into their potential biological activities (Venkateshan et al., 2019).
Photophysical Properties
The photophysical properties of pyridine-3-carbonitrile derivatives have been studied, revealing that modifications at certain positions can significantly alter their absorption and emission characteristics. This makes them interesting candidates for applications in fluorescent materials and sensors. The introduction of donor-acceptor chromophores into the pyridine-3-carbonitrile framework has been shown to modify the fluorescence properties, offering avenues for the development of new fluorescent materials (Toche et al., 2009).
Antimicrobial and Antitumor Activities
Some derivatives synthesized from the base structure of 2-(4-Fluorophenyl)pyridine-3-carbonitrile have been evaluated for their antimicrobial and antitumor activities. Multi-component reactions facilitated by microwave irradiation have led to the efficient synthesis of pyrazolo[3,4-b]pyridine derivatives, which were subsequently tested against various bacterial and fungal strains, as well as cancer cell lines, showing promising results in some cases. This highlights the potential of these compounds in the development of new therapeutic agents (El-Borai et al., 2012).
Mecanismo De Acción
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 2-(4-Fluorophenyl)nicotinonitrile may also interact with multiple targets, contributing to its biological activity.
Mode of Action
Compounds with similar structures have been shown to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-(4-Fluorophenyl)nicotinonitrile may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to impact a wide range of biological activities . This suggests that 2-(4-Fluorophenyl)nicotinonitrile may also influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with similar compounds , it’s plausible that this compound could have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2/c13-11-5-3-9(4-6-11)12-10(8-14)2-1-7-15-12/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVSASMGJOORCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673338 |
Source


|
| Record name | 2-(4-Fluorophenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)pyridine-3-carbonitrile | |
CAS RN |
1214335-17-7 |
Source


|
| Record name | 2-(4-Fluorophenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate](/img/structure/B581744.png)
![Benzyl N-[1-(4-bromophenyl)ethyl]carbamate](/img/structure/B581745.png)

![tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate](/img/structure/B581749.png)




![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B581759.png)

![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B581763.png)
![1-Phenyl-1,6-diazaspiro[3.3]heptane](/img/structure/B581764.png)
![7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B581765.png)
